molecular formula C15H18O B6199091 1,1-dimethyl-6-phenylspiro[3.3]heptan-2-one CAS No. 2703782-08-3

1,1-dimethyl-6-phenylspiro[3.3]heptan-2-one

Cat. No.: B6199091
CAS No.: 2703782-08-3
M. Wt: 214.3
InChI Key:
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Description

1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one is a cyclic ketone compound with a molecular formula of C13H18O. It is a colorless liquid with a strong odor. It is a common organic compound used in many laboratory experiments and has a wide range of applications in the scientific field.

Scientific Research Applications

1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a model compound in the study of enzyme-catalyzed reactions. In addition, it has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants.

Mechanism of Action

1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one is believed to act as a proton acceptor in enzymatic reactions. It has been shown to interact with the active sites of enzymes, leading to the formation of an enzyme-substrate complex. This complex then undergoes a series of chemical reactions, leading to the formation of the desired product.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

The main advantage of using 1,1-dimethyl-6-phenylspiro[3.3]heptan-2-one in laboratory experiments is its low toxicity. It is also relatively inexpensive and easy to obtain. However, it is important to note that the compound has a strong odor and can be corrosive, so it should be handled with care.

Future Directions

In the future, 1,1-dimethyl-6-phenylspiro[3.3]heptan-2-one could be used to develop new drugs and therapies. It could also be used to study the mechanisms of enzyme-catalyzed reactions, as well as to synthesize new organic compounds. Additionally, it could be used to create new materials with unique properties, such as improved thermal stability or enhanced solubility. Finally, it could be used as a model compound to study the effects of environmental pollutants on biological systems.

Synthesis Methods

1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one can be synthesized through a variety of methods, including the reaction of 1,1-dimethylcyclohexan-2-one with phenylmagnesium bromide, the reaction of 1,1-dimethylcyclohexan-2-one with phenylboronic acid, and the reaction of 1,1-dimethylcyclohexan-2-one with phenylmagnesium chloride.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,1-dimethyl-6-phenylspiro[3.3]heptan-2-one involves the condensation of 1,1-dimethyl-1-phenylpropan-2-ol with cyclohexanone followed by a spirocyclization reaction.", "Starting Materials": [ "1,1-dimethyl-1-phenylpropan-2-ol", "cyclohexanone", "acid catalyst" ], "Reaction": [ "1. Mix 1,1-dimethyl-1-phenylpropan-2-ol and cyclohexanone in the presence of an acid catalyst.", "2. Heat the mixture to reflux for several hours.", "3. Allow the mixture to cool and extract the product with a suitable solvent.", "4. Purify the product by distillation or recrystallization." ] }

2703782-08-3

Molecular Formula

C15H18O

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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